molecular formula C8H14Cl2N2 B1355544 1,2-Phenylenedimethanamine dihydrochloride CAS No. 21294-14-4

1,2-Phenylenedimethanamine dihydrochloride

Cat. No.: B1355544
CAS No.: 21294-14-4
M. Wt: 209.11 g/mol
InChI Key: VDEOIFDDSWXYDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common route involves the reaction of 1,2-phenylenediamine with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the mixture being heated to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperatures and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, often leading to the formation of substituted aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines. Substitution reactions typically result in various substituted aromatic compounds.

Scientific Research Applications

1,2-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of primary amines.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-phenylenedimethanamine dihydrochloride exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amine groups can donate electrons, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in many of its applications, particularly in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylenedimethanamine dihydrochloride: Similar in structure but with different positional isomerism.

    1,3-Phenylenedimethanamine dihydrochloride: Another positional isomer with distinct chemical properties.

Uniqueness

1,2-Phenylenedimethanamine dihydrochloride is unique due to its specific positioning of amine groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reactivity patterns compared to its 1,3- and 1,4- counterparts.

Properties

IUPAC Name

[2-(aminomethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEOIFDDSWXYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491287
Record name (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21294-14-4
Record name (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Xylylenediamine dihydrochloride
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